Methoxy[1-(2-methoxyphenyl)ethyl]amine
Overview
Description
Methoxy[1-(2-methoxyphenyl)ethyl]amine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Amination : Methoxy[1-(2-methoxyphenyl)ethyl]amine is used in the electrophilic amination of catecholboronate esters, which is a key step in asymmetric hydroboration of vinylarenes (Knight et al., 1997).
Monoamine Re-uptake Inhibition : It has potential applications in the development of antidepressants, specifically as inhibitors of biogenic amine re-uptake (Wieringa et al., 2010).
Lipase-Catalyzed N-Acylation : This compound plays a role in the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate, which is important in the synthesis of enantiopure amines (Cammenberg et al., 2006).
Synthesis of Ethyl 2-(N-Methoxy) Imino-2-Phenylacetate : This process involves catalytic alkali, highlighting the compound's role in organic synthesis (Zhong-mei, 2012).
Formation of Schiff Bases : this compound is involved in the formation of Schiff bases and their complexation reactions with various metals, which is significant in coordination chemistry (Kumar et al., 2004).
Catalytic Amination : The compound is used in the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, which is relevant in industrial chemistry (Bassili & Baiker, 1990).
Mechanism of Action
Target of Action
Methoxy[1-(2-methoxyphenyl)ethyl]amine, also known as 4-Methoxyphenethylamine, primarily targets monoamine oxidase . This enzyme plays a crucial role in the metabolism of monoamines in the body, including neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
The compound interacts with its target by inhibiting the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This interaction results in the accumulation of these neurotransmitters, which can lead to various physiological effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoamine neurotransmitter pathway . By inhibiting the action of monoamine oxidase, this compound prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft .
Pharmacokinetics
Its metabolism likely involves deamination by monoamine oxidase, and it is probably excreted in the urine .
Result of Action
The inhibition of monoamine oxidase by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in various physiological effects, depending on the specific neurotransmitters involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also affect monoamine oxidase can potentiate or diminish its effects . Additionally, individual variations in monoamine oxidase levels and activity can also influence the compound’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
Methoxy[1-(2-methoxyphenyl)ethyl]amine is known to interact with various enzymes and proteins. For instance, it has been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This interaction suggests that this compound could potentially influence neurotransmitter levels in the brain, thereby affecting mood and behavior .
Cellular Effects
The effects of this compound on cellular processes are not fully understood. Given its ability to inhibit monoamine oxidase, it is plausible that this compound could influence cell function by modulating the levels of monoamine neurotransmitters. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its ability to inhibit monoamine oxidase. This enzyme is responsible for breaking down monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. By inhibiting this enzyme, this compound could potentially increase the levels of these neurotransmitters, thereby exerting its effects at the molecular level .
Properties
IUPAC Name |
N-methoxy-1-(2-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(11-13-3)9-6-4-5-7-10(9)12-2/h4-8,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJLWHIEZWFOCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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